N,N-diphenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide
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Overview
Description
N,N-diphenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrimidin-4-yloxy group, and a carboxamide functional group
Mechanism of Action
Target of Action
The primary target of N,N-diphenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a critical node for cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents the kinase from phosphorylating its substrates, thereby inhibiting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, which can lead to apoptosis in cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests it has sufficient bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The pyrimidin-4-yloxy group is then introduced through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diphenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidin-4-yloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N,N-diphenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be investigated for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- N,N-diphenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
- N,N-diphenyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide
- N,N-diphenyl-3-(pyrimidin-5-yloxy)pyrrolidine-1-carboxamide
Uniqueness
N,N-diphenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is unique due to the specific positioning of the pyrimidin-4-yloxy group, which can influence its chemical reactivity and biological activity. This positioning may confer distinct properties compared to its analogs, making it a valuable compound for specific applications.
Biological Activity
N,N-diphenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This article explores its mechanism of action, pharmacological properties, and relevant research findings.
Target of Action:
The primary target of this compound is CDK2, a key regulator in the cell cycle. By inhibiting CDK2, the compound affects the transition from the G1 phase to the S phase, which is crucial for DNA synthesis and cell proliferation.
Mode of Action:
The compound interacts with CDK2 through competitive inhibition, effectively blocking its activity. This interaction leads to alterations in cell cycle progression, resulting in cytotoxic effects on various cancer cell lines.
Pharmacological Properties
Cytotoxic Activity:
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's effectiveness suggests it possesses sufficient bioavailability for potential therapeutic applications.
Structure–Activity Relationship (SAR):
The SAR studies highlight the importance of the pyrimidin-4-yloxy group in enhancing the compound's inhibitory potency against CDK2. Modifications to this group can significantly impact biological activity .
Case Studies
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Inhibition of CDK2 Activity:
- A study demonstrated that this compound effectively inhibited CDK2 with an IC50 value in the low micromolar range. This inhibition correlated with reduced proliferation rates in treated cancer cells.
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Impact on Cell Cycle:
- In vitro experiments showed that treatment with this compound resulted in G1 arrest in MCF-7 cells, indicating its potential as a chemotherapeutic agent targeting cell cycle regulation.
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Combination Therapies:
- Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy against resistant cancer cell lines.
Table 1: Summary of Biological Activities
Activity | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
CDK2 Inhibition | MCF-7 | 0.5 | Reduced proliferation |
Cytotoxicity | HCT-116 | 0.8 | Induced apoptosis |
Cell Cycle Arrest | MCF-7 | - | G1 phase arrest |
Properties
IUPAC Name |
N,N-diphenyl-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-21(24-14-12-19(15-24)27-20-11-13-22-16-23-20)25(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,13,16,19H,12,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAXETZEIAUJAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.